molecular formula C18H18N2O4 B2694395 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921546-02-3

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2694395
CAS No.: 921546-02-3
M. Wt: 326.352
InChI Key: JYIDUSKZZUZXPV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and an oxoindolinyl group attached to an acetamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and isatin.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with isatin in the presence of a base such as sodium hydroxide to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or indolinyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-3-yl)acetamide: Similar structure but with a different position of the oxoindolinyl group.

    2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-6-yl)acetamide: Similar structure but with a different position of the oxoindolinyl group.

    2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-7-yl)acetamide: Similar structure but with a different position of the oxoindolinyl group.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-6-3-11(7-16(15)24-2)8-17(21)19-13-4-5-14-12(9-13)10-18(22)20-14/h3-7,9H,8,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDUSKZZUZXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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